REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13]CCCC)(=[O:12])[CH:10]=[CH2:11].[CH:18](C1C=CC=CC=1C=C)=[CH2:19].[Na].[O-]O.C1(C)CCC(C(C)C)CC1.S([O-])[O-].C=O.[Na+].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CC(C(C(C(S)(C)C)(C)C)(C)C)C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:6][CH2:7][CH2:8][CH3:3])(=[O:12])[CH:10]=[CH2:11].[CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:18]=[CH2:19])=[CH2:1] |f:4.5,6.7.8.9,12.13.14.15,17.18.19,^1:27|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
sodium alkylaryl sulfonate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[O-]O.C1(CCC(CC1)C(C)C)C
|
Name
|
ferrous sulfate
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
S([O-])[O-].C=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)C(C)(C)C(C)(C)C(C)(C)S
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are mixed
|
Type
|
CUSTOM
|
Details
|
placed in a polymerization vessel
|
Type
|
CUSTOM
|
Details
|
followed by emulsion polymerization at 5° C. for 15 hours
|
Duration
|
15 h
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(=C)C1=C(C=CC=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |